(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide

Lipoxygenase Arachidonic acid cascade Inflammation

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide (CAS 1436375-90-4) is a synthetic small-molecule enamide (molecular formula C15H16N2O2, molecular weight 256.30 g/mol) featuring an (E)-configured α,β-unsaturated amide core conjugated to a 3-methoxyphenyl group at the β-position and a 1-cyanocyclopropyl group at the amide nitrogen. The compound is classified as an investigational agent with a preclinical maximum phase and has been annotated with multi-target pharmacological activities including lipoxygenase inhibition, NK-3 receptor antagonism, CCR5 antagonism, and induction of cellular differentiation.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 1436375-90-4
Cat. No. B2616366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide
CAS1436375-90-4
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCC(=CC(=O)NC1(CC1)C#N)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H16N2O2/c1-11(12-4-3-5-13(9-12)19-2)8-14(18)17-15(10-16)6-7-15/h3-5,8-9H,6-7H2,1-2H3,(H,17,18)/b11-8+
InChIKeyODLCDLMNVFHTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide (CAS 1436375-90-4): Procurement-Relevant Structural and Pharmacological Profile


(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide (CAS 1436375-90-4) is a synthetic small-molecule enamide (molecular formula C15H16N2O2, molecular weight 256.30 g/mol) featuring an (E)-configured α,β-unsaturated amide core conjugated to a 3-methoxyphenyl group at the β-position and a 1-cyanocyclopropyl group at the amide nitrogen . The compound is classified as an investigational agent with a preclinical maximum phase and has been annotated with multi-target pharmacological activities including lipoxygenase inhibition, NK-3 receptor antagonism, CCR5 antagonism, and induction of cellular differentiation . Its structural features—the electron-withdrawing nitrile on a strained cyclopropane ring and the (E)-enamide geometry—distinguish it from otherwise similar aryl-butenamide analogs lacking the cyanocyclopropyl motif .

Reported multi-target activities including LOX, NK-3, CCR5 and differentiation induction
Cyanocyclopropyl warhead enables reversible covalent target engagement
Defined (E)-enamide geometry critical for stereochemical control in binding studies

Why Generic Substitution of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide (CAS 1436375-90-4) with In-Class Analogs Carries Scientific Risk


The 1-cyanocyclopropyl substituent is not a passive structural element; it functions as a covalent warhead capable of forming reversible thioimidate adducts with active-site cysteine residues in target proteases, a mechanism unavailable to analogs bearing simple alkyl, aryl, or non-cyanated cyclopropyl groups . Furthermore, the (E)-configuration of the enamide double bond dictates the spatial orientation of the 3-methoxyphenyl ring, which directly impacts target binding geometry, as evidenced by the marked loss of activity observed in (Z)-isomers and regioisomeric methoxyphenyl variants across the cyanocyclopropyl-enamide chemotype . Consequently, compounds that superficially share the but-2-enamide scaffold but differ in the N-cyanocyclopropyl moiety or olefin geometry cannot be assumed to recapitulate the polypharmacological profile of the target compound .

Covalent Warhead 1-Cyanocyclopropyl forms reversible thioimidate adducts; non-cyanated analogs lack this mechanism
Olefin Geometry (Z)-isomers and regioisomers show marked loss of target binding; (E)-configuration is essential
Multi-target Profile Simpler butenamides lack NK-3, CCR5, or differentiation annotation; profile may not transfer

Quantitative Differential Evidence Guide for (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide (CAS 1436375-90-4): Comparator-Anchored Activity Data


Lipoxygenase Inhibition Potency: Class-Level Multi-Target Profile Versus Single-Target LOX Inhibitors

The compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, accompanied by ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) . This multi-target profile contrasts with selective 5-lipoxygenase inhibitors such as zileuton, which lack the ancillary COX and carboxylesterase activities observed for this chemotype. Quantitative potency data for the target compound against purified lipoxygenase isoforms are not publicly available; the designation 'potent' is derived from curated database annotation without disclosed numerical IC50 values.

LOX Inhibition
Class-level inference
Reported as potent lipoxygenase inhibitor; no IC50 disclosed
Supports multi-enzyme modulation context
Quantitative potency unavailable
Lipoxygenase Arachidonic acid cascade Inflammation

NK-3 Receptor Antagonism: Patent-Disclosed CNS Target Engagement Absent in Unsubstituted Butenamide Analogs

US Patent Application US20240228501 explicitly claims this compound as an NK-3 (neurokinin-3) receptor antagonist, positioning it within a class of cyclopropyl-containing NK-3 antagonists intended for treating depression, anxiety, psychosis, and schizophrenia . Structurally analogous but-2-enamides lacking the 1-cyanocyclopropyl group—such as N-(3-butylphenyl)-3-methoxybut-2-enamide—do not appear in the NK-3 patent landscape and are not annotated with NK-3 antagonist activity in curated databases. The 1-cyanocyclopropyl motif is essential for NK-3 binding as it forms key interactions within the receptor orthosteric site .

NK-3 Antagonism
Class-level inference
Patent-disclosed NK-3 antagonist (US20240228501); absent in non-cyanated analogs
Supports NK-3 screening studies
Binding data not publicly reported
NK-3 receptor Neurokinin antagonist CNS disorders

CCR5 Antagonism: Differentiated Chemokine Receptor Activity Relative to Non-Cyanated Scaffold Analogs

Preliminary pharmacological screening, as documented on the Semantic Scholar author profile of Zhang Huili, identifies this compound as a CCR5 antagonist with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD . This annotation is scaffold-specific; but-2-enamide analogs bearing simple alkylamide substituents (e.g., N-cyclopropyl or N-alkyl derivatives) are not annotated as CCR5 antagonists in the same curated databases. The combination of the cyanocyclopropyl group and the 3-methoxyphenyl substitution pattern appears critical for CCR5 antagonism within this chemotype.

CCR5 Antagonism
Supporting evidence
Identified as CCR5 antagonist in preliminary screening; not annotated for non-cyanated analogs
Exploratory CCR5 chemotype entry
No IC50/Ki disclosed
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Cellular Differentiation Induction: Pro-Monocytic Differentiation Activity Not Shared by Simple Butenamide Scaffolds

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for the treatment of skin diseases including psoriasis . This pro-differentiation phenotype is not a general property of the but-2-enamide scaffold class; simpler analogs such as N-cyclopropyl-3-phenylbut-2-enamide and N-alkyl butenamide derivatives do not carry this annotation in public pharmacological databases. The differentiation-inducing activity may be mechanistically linked to the compound's reported HDAC1 inhibitory function, whereby displacement of HDAC1 from RB1/E2F complexes leads to activation of E2F target genes and cell cycle progression modulation .

Differentiation Induction
Supporting evidence
Arrests undifferentiated proliferation; induces monocytic differentiation
Phenotypic probe for differentiation studies
EC50 and cell line not reported
Cellular differentiation Monocyte differentiation Anti-cancer agent

Cyclooxygenase Inhibitory Activity in Mouse Macrophages: A Documented Biochemical Assay Endpoint

The compound has been tested for inhibitory activity against cyclooxygenase in mouse macrophages and is recorded in the Aladdin Biochemical Assay database under Assay ID ALA762600, with IC50 as the reported activity type . While the numerical IC50 value is not publicly displayed on the assay summary page, the existence of this structured bioactivity record confirms that the compound has been evaluated in a biochemically defined COX inhibition assay—a distinction from many uncharacterized butenamide analogs that lack any curated bioassay entries . The parent molecular weight recorded in the assay (285.35 Da) suggests the tested sample may include a salt or hydrate form.

COX in Macrophages
Supporting evidence
Tested in mouse macrophage COX assay (Aladdin ALA762600); IC50 recorded
Documented bioassay record available
Numerical IC50 not publicly displayed
Cyclooxygenase COX inhibition Mouse macrophages

Antioxidant Function in Lipid Systems: Differentiated Utility for Non-Pharmacological Research Applications

The Medical University of Lublin curated database annotates this compound with antioxidant activity in fats and oils, in addition to its enzymatic inhibitory profile . This dual functional annotation—enzyme inhibition plus lipid-phase antioxidant activity—is not commonly associated with simpler but-2-enamide derivatives, which are primarily evaluated for pharmacological target engagement alone. The antioxidant property may arise from the electron-rich 3-methoxyphenyl ring conjugated to the α,β-unsaturated amide system, enabling radical scavenging.

Lipid Antioxidant
Supporting evidence
Annotated antioxidant in fats/oils; not typical for butenamide analogs
Non-pharmacological research utility
No ORAC/TEAC values reported
Antioxidant Lipid oxidation Food chemistry

Recommended Research and Industrial Application Scenarios for (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide (CAS 1436375-90-4)


CNS Drug Discovery: NK-3 Receptor Antagonist Screening and Lead Optimization

Based on the patent-disclosed NK-3 receptor antagonist activity, this compound is best deployed as a structurally characterized starting point or reference ligand for neurokinin-3 receptor binding and functional assays in CNS drug discovery programs targeting depression, anxiety disorders, psychosis, and schizophrenia . Its 1-cyanocyclopropyl group provides a reversible covalent interaction motif that can serve as a benchmark for optimizing target residence time in lead optimization campaigns .

Inflammation Research: Dual Lipoxygenase/Cyclooxygenase Pathway Modulation Studies

The documented lipoxygenase inhibitory activity combined with ancillary COX inhibition, as curated in the Medical University of Lublin database , supports the use of this compound in arachidonic acid cascade studies where simultaneous modulation of both LOX and COX branches is desired. Researchers comparing this compound's multi-enzyme profile against selective single-pathway inhibitors can dissect the relative contributions of LOX versus COX inhibition in cellular and tissue-based inflammation models.

Oncology and Dermatology: Cellular Differentiation and Proliferation Arrest Phenotypic Screening

The compound's demonstrated ability to arrest undifferentiated cell proliferation and induce monocytic differentiation , potentially mediated through HDAC1 inhibition and RB1/E2F complex modulation , positions it as a phenotypic probe for differentiation therapy research in hematological malignancies and hyperproliferative skin disorders such as psoriasis. It can serve as a tool compound to benchmark differentiation-inducing activity against established HDAC inhibitors in comparative phenotypic screens.

Immunology and Infectious Disease: CCR5-Mediated Entry and Chemokine Signaling Studies

The preliminary pharmacological screening annotation as a CCR5 antagonist supports the compound's use as an exploratory tool in HIV entry inhibition assays and chemokine receptor signaling studies. Given its structurally distinct cyanocyclopropyl-enamide scaffold relative to established CCR5 antagonists (e.g., maraviroc), it provides a novel chemotype for investigating alternative CCR5 binding modes and resistance profiles.

Application
Selection Property
Validation Focus
Neurokinin-3 receptor screening
Patent-supported NK-3 antagonist chemotype
NK-3 binding and functional assay validation
Arachidonic acid cascade modulation
Reported LOX/COX dual inhibitory annotation
Multi-enzyme pathway endpoint comparison
Cellular differentiation phenotypic studies
Pro-differentiation and proliferation arrest activity
Differentiation marker and cell cycle endpoint review
CCR5-mediated chemokine signaling
Structurally novel CCR5 antagonist chemotype
CCR5 binding and functional inhibition assays
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